molecular formula C19H12ClF2NO3S B2488391 N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 339105-40-7

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide

Cat. No.: B2488391
CAS No.: 339105-40-7
M. Wt: 407.82
InChI Key: QJOCAYTZJPGZHM-UHFFFAOYSA-N
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Description

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a chlorophenyl ring, which is further connected to a difluorobenzenecarboxamide moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

N-[4-(2-chlorophenyl)sulfonylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2NO3S/c20-14-4-1-2-7-17(14)27(25,26)13-10-8-12(9-11-13)23-19(24)18-15(21)5-3-6-16(18)22/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOCAYTZJPGZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 4-aminophenyl-2,6-difluorobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The difluorobenzenecarboxamide moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide stands out due to its unique combination of a sulfonyl group and difluorobenzenecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and binding interactions with proteins.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological effects. The structure can be represented as follows:

  • Chemical Formula: C15H12ClF2N3O2S
  • Molecular Weight: 359.79 g/mol

Antibacterial Activity

Research indicates that compounds with sulfonamide moieties exhibit notable antibacterial properties. The synthesized derivatives, including this compound, have shown varying degrees of activity against several bacterial strains.

Case Study: Antibacterial Screening

In a study assessing the antibacterial efficacy of sulfonamide derivatives, the following results were observed:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
ASalmonella typhi1832
BBacillus subtilis2016
CEscherichia coli1564

The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease.

Inhibition Studies

The following table summarizes the IC50 values for various derivatives:

CompoundEnzymeIC50 (µM)
AAcetylcholinesterase1.21 ± 0.005
BUrease2.14 ± 0.003

These results indicate that the compound exhibits strong inhibitory activity against both AChE and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Protein Binding Interactions

Fluorescence quenching studies have been employed to investigate the binding interactions of the compound with bovine serum albumin (BSA). Such interactions are crucial for understanding the pharmacokinetics of drug candidates.

Binding Affinity Results

The binding constants obtained from fluorescence titration experiments are summarized below:

CompoundBinding Constant (K) (M^-1)
A1.5 × 10^5

These findings suggest a strong interaction between the compound and BSA, indicating favorable pharmacological properties .

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